2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a sulfur-containing substituent at position 2 and a 4-methoxyphenylmethylamine group at position 4 of the quinazoline core.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-28-19-12-8-16(9-13-19)14-25-22-20-4-2-3-5-21(20)26-23(27-22)29-15-17-6-10-18(24)11-7-17/h2-13H,14-15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRVMWUEJAHFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Biological Activities
Quinazoline derivatives, including the target compound, exhibit a range of biological activities. The following sections detail specific applications based on recent research findings.
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. A notable study investigated the cytotoxic effects of similar compounds against various human cancer cell lines. The results indicated that these derivatives could serve as effective inhibitors of multiple protein kinases involved in cancer progression, such as EGFR and VEGFR2 .
Case Study :
- Study Title : "Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors"
- Findings : The study synthesized several derivatives and evaluated their cytotoxicity, demonstrating significant activity against cancer cells while sparing normal cells .
Antimicrobial Activity
Research has shown that quinazoline derivatives possess antimicrobial properties. For instance, the compound was tested against unicellular cyanobacteria, revealing inhibitory effects on growth with an EC50 value indicating toxicity at certain concentrations .
Case Study :
- Study Title : "Multiparameter-based bioassay of 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline"
- Findings : The study highlighted oxidative stress as a mechanism through which the compound exerts toxicity on microbial cells .
Pharmacological Applications
The pharmacological applications of this compound extend to potential therapeutic uses in treating diseases associated with oxidative stress and inflammation.
Oxidative Stress Modulation
The ability of the compound to induce oxidative stress in microbial models suggests its potential utility in developing therapies targeting oxidative damage in various diseases .
Antioxidant Properties
In addition to its pro-oxidant effects, certain derivatives have been evaluated for their antioxidant capabilities, which may counteract oxidative stress in biological systems .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, blocking its activity and thereby exerting its therapeutic effects . The molecular targets and pathways involved include tyrosine kinases and other signaling proteins that play a crucial role in cell growth and differentiation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
The quinazoline-4-amine core is conserved across analogs, but substituent variations at positions 2 and 4 modulate properties:
- 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine (): Replaces the 4-chlorophenyl group with a 4-fluorophenyl and introduces a 3,4-dimethoxyphenethylamine at position 3. This increases polarity (logP = 5.22) and hydrogen-bonding capacity (polar surface area = 42.95 Ų) compared to the target compound .
- 2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine (): Substitutes the sulfur-linked 4-chlorobenzyl group with a 2-chlorophenyl directly attached to the quinazoline. This reduces steric bulk and may alter binding kinetics .
- 7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine (): Introduces a chlorine at position 7 of the quinazoline and a 4-chloro-2-methylphenyl group at position 4. This modification enhances halogen bonding but reduces solubility (molecular weight = 304.17 g/mol) .
Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine , also known by its CAS number 310873-49-5, belongs to a class of quinazoline derivatives that exhibit a wide range of biological activities. Quinazoline compounds are recognized for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 321.82 g/mol. The presence of a chlorophenyl group and a methoxyphenyl group in its structure is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study evaluated the cytotoxicity of various quinazoline compounds against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound demonstrated significant cytotoxic effects with IC50 values in the nanomolar range against these lines, indicating strong potential as an anticancer agent .
Table 1: Cytotoxicity of Quinazoline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 0.45 |
| MCF-7 | 0.32 | |
| HeLa | 0.50 | |
| Other Quinazoline Derivatives | Various | Varies |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that it activates pro-apoptotic pathways while inhibiting anti-apoptotic signals. Specifically, it leads to an upregulation of caspases (caspase-3 and caspase-9) and downregulation of Bcl-2 proteins, which are crucial in regulating apoptosis .
Toxicological Profile
While the compound exhibits promising anticancer properties, its toxicity profile must also be considered. A study on unicellular cyanobacteria (Microcystis aeruginosa) revealed that high concentrations of the compound led to significant growth inhibition with an EC50 value of 1.93 ± 0.19 mg L. This suggests that while it may be effective against certain cancer cells, careful consideration of dosage is necessary to mitigate potential toxicity .
Case Studies
- Cytotoxic Evaluation : In vitro studies demonstrated that the compound effectively inhibited cell growth in various cancer cell lines, with notable selectivity towards malignant cells compared to normal human fibroblasts (WI-38) which showed higher viability at similar concentrations .
- Molecular Docking Studies : In silico studies indicated that the compound binds effectively to key protein kinases involved in cancer progression, such as EGFR and VEGFR2, suggesting a multi-targeted approach to therapy .
Q & A
Q. What synthetic strategies are recommended for preparing 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine with high purity?
The synthesis typically involves nucleophilic substitution and coupling reactions. For the sulfanyl group introduction, react 4-chlorobenzyl mercaptan with a pre-functionalized quinazoline intermediate under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or toluene at 120–130°C . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Intermediate characterization by TLC and mass spectrometry is critical to confirm progression .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Use a combination of:
- ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and integration ratios. For example, the 4-methoxyphenyl group shows a singlet at ~3.8 ppm (OCH₃) and aromatic protons in the 6.8–7.6 ppm range .
- IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for quinazoline).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental analysis (C, H, N) to validate stoichiometry (e.g., ±0.3% deviation) .
Q. What in vitro assays are commonly employed to evaluate the biological activity of quinazolin-4-amine derivatives?
- Kinase inhibition assays : Measure IC₅₀ against EGFR or VEGFR using ADP-Glo™ kits .
- Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus or E. coli .
- Cytotoxicity assays : MTT or SRB protocols in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy observed with this compound?
Methodological steps include:
- Pharmacokinetic profiling : Assess bioavailability (%F) via LC-MS/MS after oral administration in rodent models. Low bioavailability may explain efficacy gaps .
- Metabolic stability tests : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption .
Q. What computational approaches are used to predict the target binding affinity of this quinazoline derivative?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR PDB: 1M17). Focus on hydrogen bonds with hinge regions (e.g., Met769) and hydrophobic packing with chlorophenyl groups .
- 3D-QSAR : Generate CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields from aligned analogs. Validate with leave-one-out cross-validation (q² > 0.5) .
Q. How does the substitution pattern on the quinazoline core influence selectivity toward kinase targets versus off-target effects?
- Electron-withdrawing groups (e.g., -S-C₆H₄-Cl) enhance kinase affinity by stabilizing hydrophobic interactions.
- Methoxybenzyl amines improve solubility but may reduce blood-brain barrier penetration.
- Comparative studies : Synthesize analogs with varied substituents (e.g., replacing 4-methoxyphenyl with pyridyl) and test selectivity via kinase profiling panels (e.g., Eurofins DiscoverX) .
Q. What strategies optimize the metabolic stability of this compound while maintaining target engagement?
- Block metabolic hotspots : Introduce deuterium at benzylic positions or methyl groups ortho to metabolically labile sites .
- Solubility enhancement : Replace morpholine (if present) with PEG-like chains to improve aqueous solubility without sacrificing LogP .
- In silico predictions : Use ADMET Predictor™ to prioritize analogs with favorable hepatic extraction ratios (<0.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
